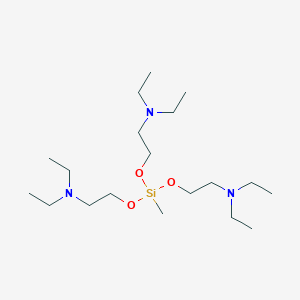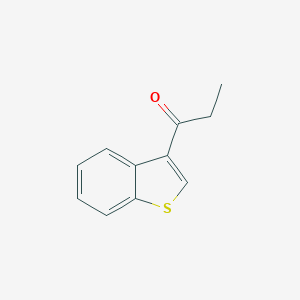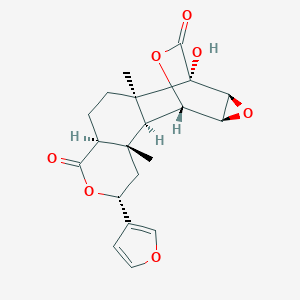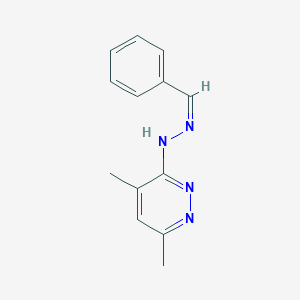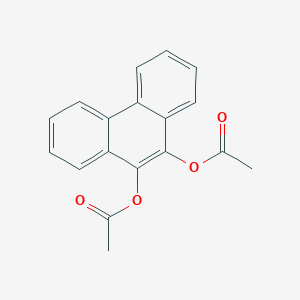
9,10-Phenanthrenediol, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Phenanthrenediol, diacetate is a chemical compound that is commonly used in scientific research. This compound is known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of 9,10-Phenanthrenediol, diacetate involves the induction of apoptosis in cancer cells. This compound activates the caspase cascade, leading to the cleavage of various proteins and ultimately resulting in cell death. Additionally, 9,10-Phenanthrenediol, diacetate has been shown to inhibit the activity of anti-apoptotic proteins, further promoting apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, 9,10-Phenanthrenediol, diacetate has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes. Additionally, 9,10-Phenanthrenediol, diacetate has been found to induce the expression of heat shock proteins, which are involved in cellular stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9,10-Phenanthrenediol, diacetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer treatments. However, one limitation of using this compound is its potential toxicity to non-cancerous cells. Careful dosing and monitoring are necessary to avoid unintended effects on healthy cells.
Zukünftige Richtungen
There are several future directions for research on 9,10-Phenanthrenediol, diacetate. One area of interest is in the development of more targeted therapies using this compound. For example, researchers may investigate ways to deliver 9,10-Phenanthrenediol, diacetate specifically to cancer cells, minimizing its effects on healthy cells. Additionally, researchers may explore the use of 9,10-Phenanthrenediol, diacetate in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 9,10-Phenanthrenediol, diacetate involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The primary application of 9,10-Phenanthrenediol, diacetate in scientific research is in the study of cancer. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 9,10-Phenanthrenediol, diacetate has been found to enhance the cytotoxicity of other chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
17694-65-4 |
|---|---|
Produktname |
9,10-Phenanthrenediol, diacetate |
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(10-acetyloxyphenanthren-9-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10H,1-2H3 |
InChI-Schlüssel |
ITPKKTRCYDQMDS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
Andere CAS-Nummern |
17694-65-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



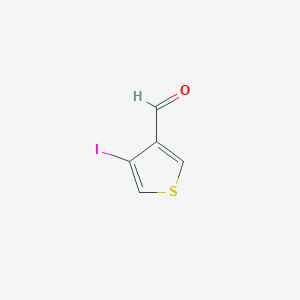
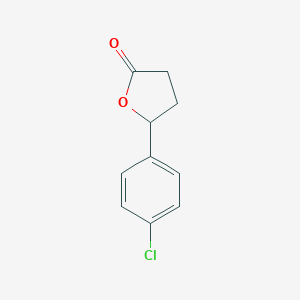
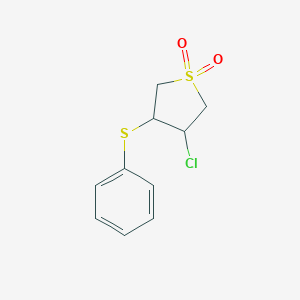
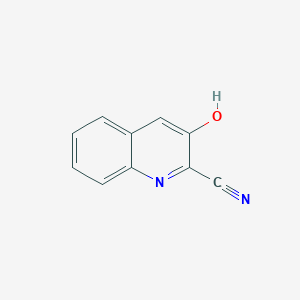
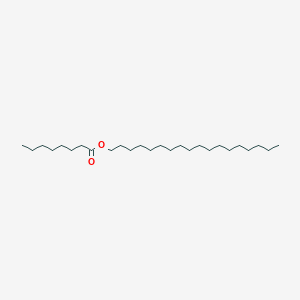
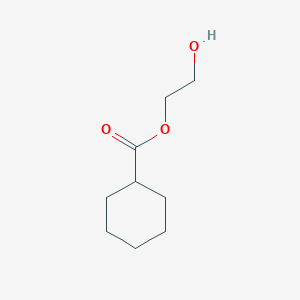
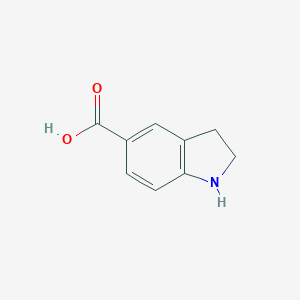
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
